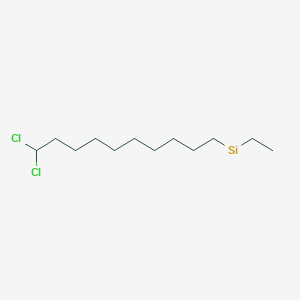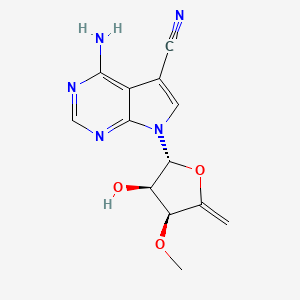
Mycalisine A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycalisine A is a naturally occurring nucleoside isolated from the marine sponge Mycale sp. It belongs to the class of 7-deazapurine nucleosides, which are known for their unique structural features and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of Mycalisine A involves a multi-step process starting from toyocamycin. The synthesis includes key steps such as methylation with diazomethane and catalytic amounts of tin(II) chloride, followed by acetylation with acetic anhydride and catalytic amounts of 4-dimethylaminopyridine (DMAP). The final product is obtained through deblocking using methanolic ammonia .
Industrial Production Methods
The use of commercially available starting materials like d-xylose and the implementation of Vorbrüggen glycosylation as a key step make the process feasible for industrial applications .
化学反应分析
Types of Reactions
Mycalisine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Mycalisine A has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its ability to inhibit cell division in fertilized starfish eggs.
Industry: Used in the development of new pharmaceuticals and chemical compounds.
作用机制
Mycalisine A exerts its effects by targeting specific molecular pathways involved in cell division. It inhibits the division of fertilized starfish eggs by interfering with the normal function of nucleic acids. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in DNA replication and cell cycle regulation .
相似化合物的比较
Similar Compounds
Tubercidin: Another 7-deazapurine nucleoside with similar biological activities.
Toyocamycin: A structurally related compound used as a starting material for the synthesis of Mycalisine A.
Mycalisine B: A closely related compound with similar structural features and biological activities.
Uniqueness of this compound
This compound is unique due to its specific structural features, such as the unsaturation between the 4’ and 5’ positions of the ribose moiety.
属性
CAS 编号 |
98890-73-4 |
|---|---|
分子式 |
C13H13N5O3 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
4-amino-7-[(2R,3R,4S)-3-hydroxy-4-methoxy-5-methylideneoxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H13N5O3/c1-6-10(20-2)9(19)13(21-6)18-4-7(3-14)8-11(15)16-5-17-12(8)18/h4-5,9-10,13,19H,1H2,2H3,(H2,15,16,17)/t9-,10-,13-/m1/s1 |
InChI 键 |
QKVCQUDQCLOYOP-GIPNMCIBSA-N |
手性 SMILES |
CO[C@H]1[C@H]([C@@H](OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O |
规范 SMILES |
COC1C(C(OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


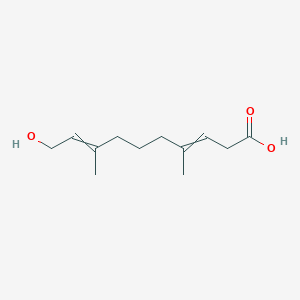
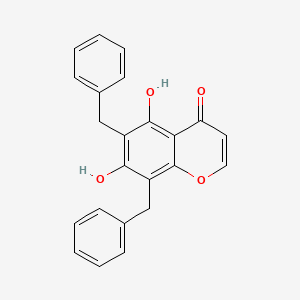
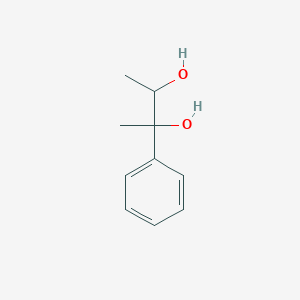
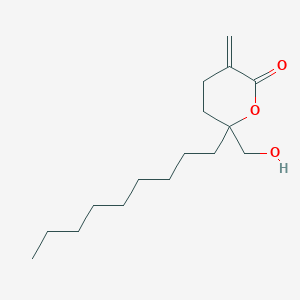

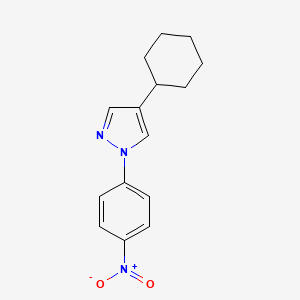
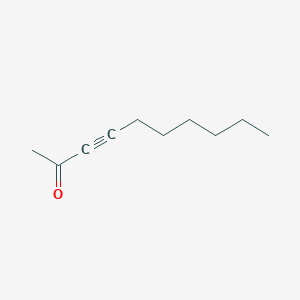
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
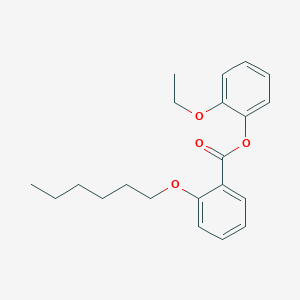
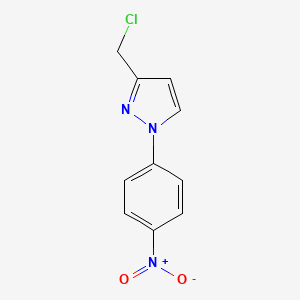
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
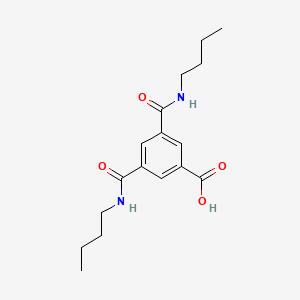
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
